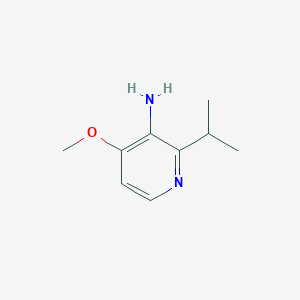
2-Isopropyl-4-methoxypyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-methoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an isopropyl group at the second position, a methoxy group at the fourth position, and an amine group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-amino-2-isopropylpyridine with methanol under specific conditions. Another method includes the reaction of 3-chloro-2-isopropylpyridine with methanamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. In the context of KRAS G12C inhibitors, the compound acts by binding to the mutant KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation . The pathways involved include the inhibition of downstream signaling cascades that are essential for cancer cell survival and growth.
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-4-methylpyridin-3-amine: This compound is structurally similar but lacks the methoxy group.
4-Amino-3-methoxypyridine: Another related compound with a methoxy group at the third position and an amino group at the fourth position.
Uniqueness: 2-Isopropyl-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropyl, methoxy, and amine groups makes it a valuable intermediate in the synthesis of targeted therapeutic agents.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-methoxy-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-8(10)7(12-3)4-5-11-9/h4-6H,10H2,1-3H3 |
InChI-Schlüssel |
AMGIGUHOEMAOCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
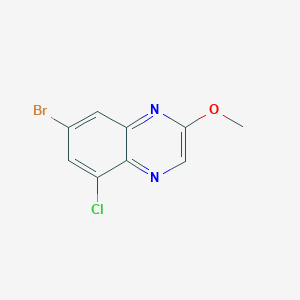

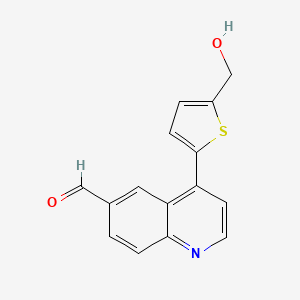
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

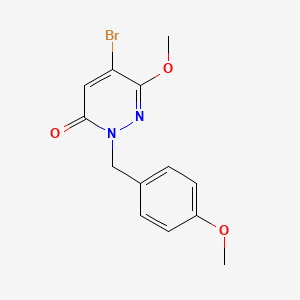
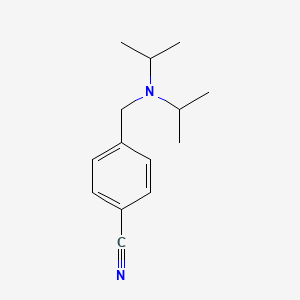
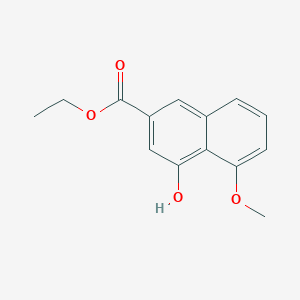
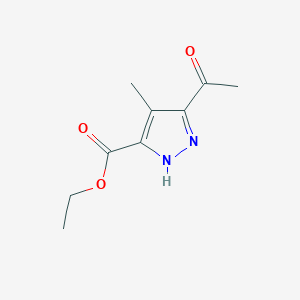
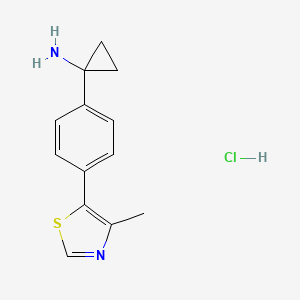
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
![n-[2-(2-Fluorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13926426.png)
